Cas no 1152430-24-4 (Tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate)

Tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate is a specialized organic compound featuring a piperidine core functionalized with a cyclopentanecarbonyl group and a tert-butoxycarbonyl (Boc) protecting group. Its structural design makes it valuable in medicinal chemistry and peptide synthesis, where the Boc group serves as a temporary amine protector, enabling selective reactions under mild acidic conditions. The cyclopentanecarbonyl moiety enhances lipophilicity, potentially improving membrane permeability in drug candidates. This compound is particularly useful in intermediate synthesis for pharmaceuticals, offering controlled deprotection and compatibility with diverse reaction conditions. Its high purity and stability further support its utility in research and development applications.
Tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate structure
1152430-24-4 structure
商品名:Tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate
CAS番号:1152430-24-4
MF:C16H28N2O3
メガワット:296.405124664307
CID:4788196

Tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate
    • STK513732
    • tert-butyl [1-(cyclopentylcarbonyl)piperidin-4-yl]carbamate
    • tert-Butyl (1-(cyclopentanecarbonyl)piperidin-4-yl)carbamate
    • TERT-BUTYL N-(1-CYCLOPENTANECARBONYLPIPERIDIN-4-YL)CARBAMATE
    • Tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate
    • インチ: 1S/C16H28N2O3/c1-16(2,3)21-15(20)17-13-8-10-18(11-9-13)14(19)12-6-4-5-7-12/h12-13H,4-11H2,1-3H3,(H,17,20)
    • InChIKey: XFOYTRXLEICOMI-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1CCCC1)N1CCC(CC1)NC(=O)OC(C)(C)C

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 376
  • トポロジー分子極性表面積: 58.6
  • 疎水性パラメータ計算基準値(XlogP): 2.5

Tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
064126-1g
tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate
1152430-24-4 95%
1g
£276.00 2022-03-01
Chemenu
CM486504-1g
tert-Butyl (1-(cyclopentanecarbonyl)piperidin-4-yl)carbamate
1152430-24-4 97%
1g
$309 2023-01-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1433418-1g
Tert-butyl (1-(cyclopentanecarbonyl)piperidin-4-yl)carbamate
1152430-24-4 97%
1g
¥3213.00 2024-08-09

Tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate 関連文献

Tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamateに関する追加情報

Professional Introduction to Tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate (CAS No. 1152430-24-4)

Tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate, identified by its Chemical Abstracts Service (CAS) number 1152430-24-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug development, particularly as intermediates in the synthesis of bioactive molecules. The structural framework of this compound incorporates a tert-butyl group, a cyclopentanecarbonyl moiety, and a piperidin-4-yl moiety, each contributing to its unique chemical properties and potential biological activities.

The tert-butyl group (C(CH₃)₃-) is a common substituent in organic chemistry, known for its steric hindrance and stability, which can influence the reactivity and selectivity of the molecule. This feature makes it particularly useful in designing molecules that require precise spatial orientation, such as in enzyme inhibition or receptor binding studies. The cyclopentanecarbonyl part (Cyclopentyl-CO-) introduces a rigid cycloalkyl ring into the structure, which can enhance the metabolic stability of the compound and improve its solubility profile. Additionally, the piperidin-4-yl group (C₅H₁₀N) adds a nitrogen-containing heterocycle, which is frequently found in pharmacologically active agents due to its ability to form hydrogen bonds and interact with biological targets.

Recent advancements in pharmaceutical research have highlighted the importance of carbamate-based compounds in addressing various therapeutic challenges. Carbamates are known for their ability to act as transition-state analogs, mimicking the reactive intermediates in biological processes. This property makes them valuable tools in the development of enzyme inhibitors and other bioactive molecules. Specifically, Tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate has been explored as a potential intermediate in the synthesis of novel therapeutic agents targeting neurological disorders, cardiovascular diseases, and inflammatory conditions.

In the context of neurological research, carbamate derivatives have shown promise as modulators of neurotransmitter systems. The structural features of Tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate suggest that it may interact with specific neurotransmitter receptors or enzymes involved in regulating neuronal function. For instance, studies have indicated that compounds with similar structural motifs can influence the activity of acetylcholinesterase, an enzyme critical for maintaining acetylcholine levels in the synaptic cleft. By modulating acetylcholinesterase activity, such compounds may have therapeutic implications for cognitive disorders like Alzheimer's disease.

The cardiovascular system is another area where carbamate-based compounds have demonstrated significant potential. Research has suggested that certain carbamates can interact with enzymes and receptors involved in regulating blood pressure and lipid metabolism. The presence of the tert-butyl group and the cyclopentanecarbonyl moiety in Tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate may contribute to its ability to modulate pathways associated with cardiovascular health. For example, this compound could potentially interfere with angiotensin-converting enzyme (ACE) activity or influence lipid transport processes, thereby offering benefits in managing conditions such as hypertension and hyperlipidemia.

Furthermore, inflammatory diseases have been targeted by carbamate derivatives due to their ability to inhibit key pro-inflammatory enzymes and pathways. The structural design of Tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate aligns well with known pharmacophores that interact with inflammatory mediators such as cyclooxygenases (COX) and lipoxygenases (LOX). By inhibiting these enzymes, carbamates can reduce the production of pro-inflammatory cytokines and other mediators, providing a mechanism for alleviating symptoms associated with chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.

The synthesis of Tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the tert-butyl group typically involves Friedel-Crafts alkylation or other suitable methods for introducing bulky alkyl groups onto aromatic or heterocyclic scaffolds. The formation of the cyclopentanecarbonyl moiety often requires cycloaddition reactions or carbonylation processes, depending on the starting materials available. Finally, coupling reactions such as amide bond formation are employed to incorporate the piperidin-4-yl group, which may involve nucleophilic substitution or other transition-metal-catalyzed reactions.

The purity and quality of synthesized compounds are critical for their subsequent application in pharmaceutical research and development. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to confirm the structure and assess the purity of Tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate. These methods provide detailed information about the molecular structure, including proton environments, carbon connectivity, and functional group assignments.

In conclusion,Tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-yIcarbamate (CAS No. 1152430-24-4) is a structurally complex organic compound with significant potential applications in pharmaceutical research. Its unique combination of functional groups makes it a valuable intermediate for synthesizing bioactive molecules targeting neurological disorders, cardiovascular diseases, and inflammatory conditions. Ongoing research continues to explore its therapeutic potential, paving the way for novel drug developments in these critical areas.

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